

Commercial availability and suppliers of Liproxstatin-1-13C6.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Liproxstatin-1-13C6*

Cat. No.: *B15138191*

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Liproxstatin-1-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and potential applications of **Liproxstatin-1-13C6**. This isotopically labeled version of the potent ferroptosis inhibitor, Liproxstatin-1, is a valuable tool for advanced research in cell death, oxidative stress, and drug development.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Liproxstatin-1 is a potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents the propagation of lipid peroxidation.^[1] The 13C6-labeled variant, **Liproxstatin-1-13C6**, serves as an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of Liproxstatin-1 concentrations in complex biological matrices.

Commercial Availability and Suppliers

Liproxstatin-1-13C6 is commercially available from specialized chemical suppliers. While several vendors offer the unlabeled form of Liproxstatin-1, the 13C6-labeled version is more

specialized.

Primary Supplier:

- MedchemExpress (MCE): **Liproxstatin-1-13C6** is listed under the product number HY-12726S.[2] Availability is typically on a "get quote" basis, indicating that it may be synthesized on demand. Researchers interested in purchasing this compound should contact MedchemExpress directly for pricing, availability, and to request a Certificate of Analysis (CoA).

It is important to note that while many suppliers, including Cayman Chemical, Tocris Bioscience, and Selleck Chemicals, provide the unlabeled Liproxstatin-1 and its hydrochloride salt, they do not currently list the 13C6 version in their public catalogs.

Quantitative Data

The following table summarizes the key quantitative data for Liproxstatin-1. For **Liproxstatin-1-13C6**, specific data such as isotopic enrichment and purity must be obtained from the supplier's Certificate of Analysis.

Property	Liproxstatin-1 (Unlabeled)	Liproxstatin-1-13C6	Data Source
Molecular Formula	C ₁₉ H ₂₁ ClN ₄	¹³ C ₆ C ₁₃ H ₂₁ ClN ₄	Supplier Data
Molecular Weight	~340.85 g/mol	~346.85 g/mol (calculated)	Supplier Data
Purity	Typically ≥98% (HPLC)	To be confirmed by CoA	Supplier Data
Isotopic Enrichment	Not Applicable	To be confirmed by CoA	Supplier CoA
Appearance	White to off-white solid	To be confirmed by CoA	Supplier Data
Solubility	Soluble in DMSO and Ethanol	Expected to be similar to unlabeled	Supplier Data
Storage	-20°C	-20°C	Supplier Data

Experimental Protocols

While no specific experimental protocols for **Liproxstatin-1-13C6** have been published, its primary application is as an internal standard for the quantification of Liproxstatin-1 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, representative methodology for such an application.

Objective: To quantify the concentration of Liproxstatin-1 in plasma samples using **Liproxstatin-1-13C6** as an internal standard.

Materials:

- Liproxstatin-1 (unlabeled standard)
- **Liproxstatin-1-13C6** (internal standard)
- Plasma samples (e.g., from treated animals or patients)

- Acetonitrile (ACN) with 0.1% formic acid (protein precipitation and mobile phase)
- Water with 0.1% formic acid (mobile phase)
- LC-MS/MS system (e.g., Triple Quadrupole)
- Analytical column (e.g., C18 column)

Methodology:

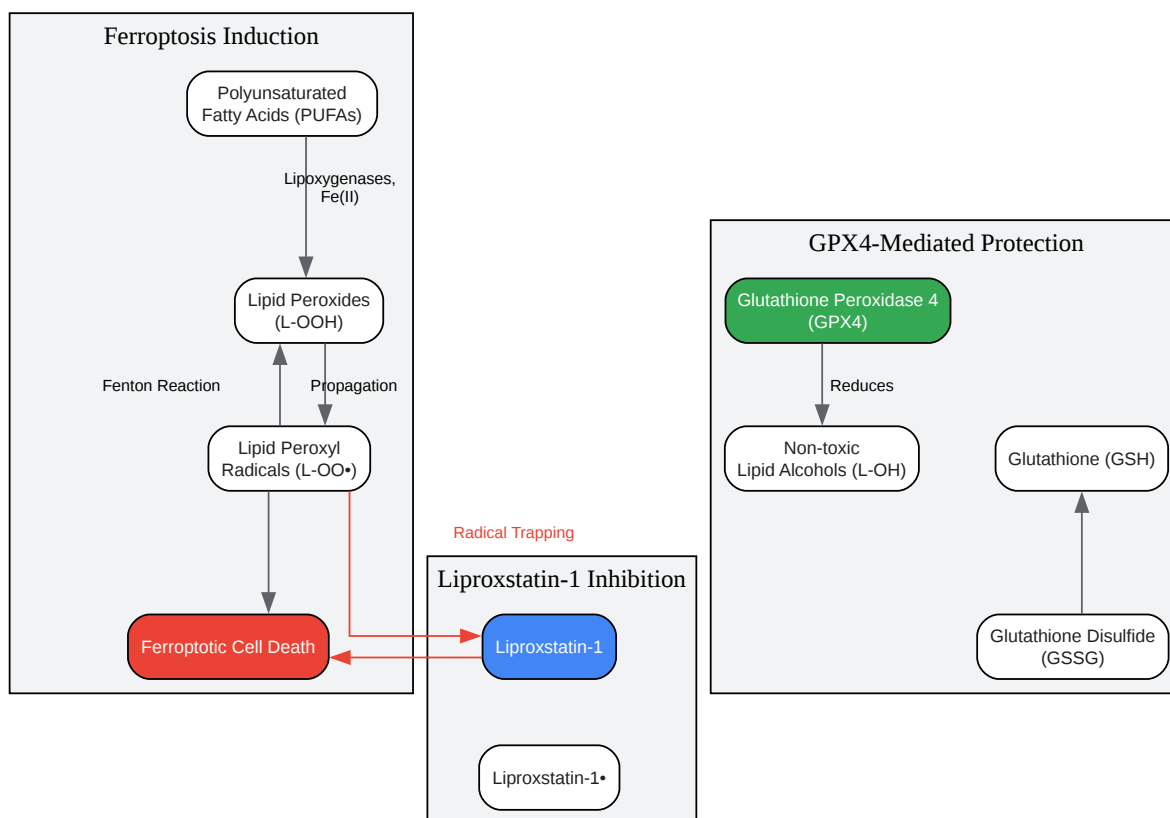
- Preparation of Stock Solutions and Standards:
 - Prepare a 1 mg/mL stock solution of Liproxstatin-1 and **Liproxstatin-1-13C6** in DMSO.
 - From the Liproxstatin-1 stock solution, prepare a series of working standards by serial dilution in a relevant matrix (e.g., blank plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
 - Prepare a working solution of the internal standard (**Liproxstatin-1-13C6**) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of each plasma standard, quality control sample, and unknown sample, add 150 µL of the internal standard working solution (in acetonitrile).
 - Vortex the samples for 1 minute to precipitate proteins.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions (Example):
 - Column: C18, 2.1 x 50 mm, 1.8 µm
 - Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry (MS) Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:
 - Liproxstatin-1: Q1/Q3 (e.g., m/z 341.1 \rightarrow 156.1)
 - **Liproxstatin-1-13C6**: Q1/Q3 (e.g., m/z 347.1 \rightarrow 162.1)
 - Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Liproxstatin-1 to **Liproxstatin-1-13C6** against the nominal concentration of the calibration standards.
 - Use the regression equation from the calibration curve to determine the concentration of Liproxstatin-1 in the unknown samples.

Signaling Pathways and Experimental Workflows

Liproxstatin-1 Mechanism of Action

Liproxstatin-1 inhibits ferroptosis by acting as a radical-trapping antioxidant. It intercepts lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is characteristic of ferroptosis. The primary target of this protective effect is the preservation of the glutathione peroxidase 4 (GPX4) signaling pathway.

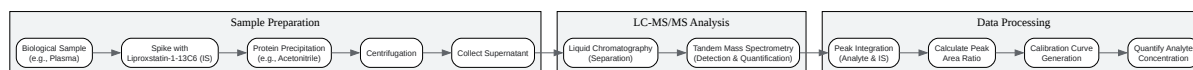


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Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.

LC-MS/MS Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Liproxstatin-1 using its ¹³C₆-labeled internal standard.



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Caption: Workflow for quantitative analysis using LC-MS/MS.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability and suppliers of Liproxstatin-1-13C6.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15138191#commercial-availability-and-suppliers-of-liproxstatin-1-13c6\]](https://www.benchchem.com/product/b15138191#commercial-availability-and-suppliers-of-liproxstatin-1-13c6)

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